The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide is a complex organic molecule with potential applications in medicinal chemistry. It is characterized by its unique structure, which includes an isoindole moiety and a morpholine sulfonamide group. The compound's molecular formula is , and it has a molecular weight of approximately 444.5 g/mol. This compound is classified under synthetic organic compounds and may exhibit biological activity relevant to drug development.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and LGC Standards, which provide reference materials for research purposes. It falls within the classification of pharmaceutical intermediates and may serve as a precursor in the synthesis of more complex therapeutic agents. The presence of functional groups such as dioxo, amide, and morpholine suggests its potential utility in pharmacology.
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide typically involves multi-step organic reactions. Key methods may include:
These reactions often require specific conditions such as temperature control, solvent choice, and reaction time optimization to achieve high yields and purity.
The molecular structure of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide can be represented using various notations:
CC(C(=O)N(C(=O)C1=CC=CC=C1)C(=O)N2CCOCC2S(=O)(=O)C3=CC=C(C=C3)N=O)InChI=1S/C23H28N4O5/c1-13(24)22(30)29(25)21(26)19-10-8-7-9-11-20(19)23(27)31(32)18(16(28)17(18)19)15(14(12)14)12/h7-11H,12H2,1-6H3,(H,24,30)(H,25,26)(H,27,31)(H,28)This structure features multiple rings and functional groups that contribute to its chemical properties and potential biological activities.
The compound may participate in various chemical reactions typical for amides and sulfonamides:
These reactions are critical for understanding the reactivity profile of the compound in synthetic applications.
While specific mechanisms of action for this compound are not well-documented in literature, similar compounds with isoindole structures often exhibit interactions with biological targets such as enzymes or receptors. The proposed mechanism may involve:
Further studies would be required to elucidate its exact mechanism through biochemical assays.
The physical properties of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
This compound has potential applications in various fields:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: